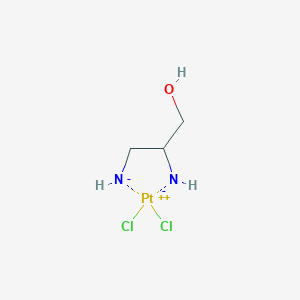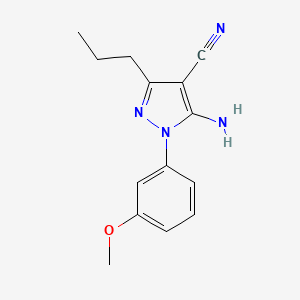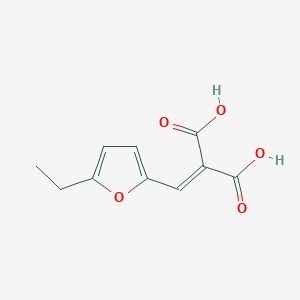
Platinum, dichloro(2,3-diamino-1-propanol-N,N')
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Platinum, dichloro(2,3-diamino-1-propanol-N,N’) is a coordination compound of platinum It is characterized by the presence of two chlorine atoms and a 2,3-diamino-1-propanol ligand
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Platinum, dichloro(2,3-diamino-1-propanol-N,N’) typically involves the reaction of a platinum precursor, such as potassium tetrachloroplatinate, with 2,3-diamino-1-propanol. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: Platinum, dichloro(2,3-diamino-1-propanol-N,N’) can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: This compound can also be reduced under specific conditions, often involving reducing agents like sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted by other ligands through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Ammonia or other amine ligands.
Major Products:
Oxidation: Oxidized forms of the ligand or the platinum center.
Reduction: Reduced platinum species.
Substitution: New platinum complexes with different ligands.
科学研究应用
Platinum, dichloro(2,3-diamino-1-propanol-N,N’) has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its interactions with biological molecules, particularly proteins and nucleic acids.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which Platinum, dichloro(2,3-diamino-1-propanol-N,N’) exerts its effects often involves coordination to biological molecules. The platinum center can form covalent bonds with nucleophilic sites on proteins and DNA, leading to changes in their structure and function. This interaction can disrupt cellular processes, making it a potential candidate for anticancer therapy.
相似化合物的比较
Cisplatin: Another platinum-based anticancer drug, but with different ligands.
Carboplatin: Similar to cisplatin but with a different leaving group, leading to different pharmacokinetics and toxicity profiles.
Oxaliplatin: Contains a different ligand structure, offering unique properties and applications.
Uniqueness: Platinum, dichloro(2,3-diamino-1-propanol-N,N’) is unique due to its specific ligand structure, which can influence its reactivity and interactions with biological molecules. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C3H8Cl2N2OPt |
|---|---|
分子量 |
354.10 g/mol |
IUPAC 名称 |
(1-azanidyl-3-hydroxypropan-2-yl)azanide;dichloroplatinum(2+) |
InChI |
InChI=1S/C3H8N2O.2ClH.Pt/c4-1-3(5)2-6;;;/h3-6H,1-2H2;2*1H;/q-2;;;+4/p-2 |
InChI 键 |
CPAGKXAPDXUBLW-UHFFFAOYSA-L |
规范 SMILES |
C(C(CO)[NH-])[NH-].Cl[Pt+2]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![5-(6-Methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873266.png)



![Benzo[d]oxazole-2,5-dicarbonitrile](/img/structure/B12873286.png)

